N~2~-(2-Ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Description
Chemical Classification and Structural Significance in 1,3,5-Triazine Derivatives
N²-(2-Ethoxyphenyl)-1,3,5-triazine-2,4-diamine belongs to the class of 1,3,5-triazine derivatives, characterized by a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. The compound’s core structure is modified by a 2-ethoxyphenyl group at the N² position and amine groups at positions 2 and 4. This substitution pattern distinguishes it from simpler triazines like melamine or cyanuric chloride, which lack aromatic substituents.
The molecular formula of the compound is C₁₁H₁₃N₅O , with a molecular weight of 231.25 g/mol . The ethoxyphenyl group introduces steric bulk and electron-donating effects via the ethoxy (-OCH₂CH₃) moiety, which alters the triazine ring’s reactivity and electronic distribution. Structurally, the compound’s planar triazine core facilitates π-π stacking interactions, while the ethoxyphenyl group enhances solubility in organic solvents.
Table 1: Comparative Analysis of Select 1,3,5-Triazine Derivatives
Historical Development of Substituted Triazine-2,4-Diamine Compounds
The synthesis of substituted triazine-2,4-diamine derivatives gained prominence in the late 20th century with advancements in cross-coupling reactions. Early methods relied on nucleophilic substitution of cyanuric chloride with amines, but yields were limited by poor regioselectivity. The development of transition metal-catalyzed coupling, particularly using copper or nickel acetate, enabled efficient synthesis of aryl-substituted triazines. For example, the patent CN108264490B describes a method where benzaldehyde derivatives react with benzamidine hydrochlorides under catalytic conditions to form triazine rings with up to 80% yield.
Substituted triazine-2,4-diamines were later recognized for their biological potential. Studies in the early 2000s revealed that electron-donating groups like ethoxy enhanced interactions with enzyme active sites, spurring interest in derivatives like N²-(2-Ethoxyphenyl)-1,3,5-triazine-2,4-diamine for antimicrobial and anticancer applications.
Positional Isomerism and Electronic Effects of Ethoxyphenyl Substitution
Positional isomerism in triazine derivatives profoundly influences their chemical behavior. In N²-(2-Ethoxyphenyl)-1,3,5-triazine-2,4-diamine, the ethoxyphenyl group occupies the N² position, creating distinct electronic effects compared to meta or para substitutions. The ethoxy group’s oxygen atom donates electron density via resonance, stabilizing the triazine ring and increasing nucleophilicity at the N⁴ position.
Table 2: Electronic Effects of Substituents on Triazine Reactivity
| Substituent Position | Electronic Effect | Impact on Reactivity |
|---|---|---|
| N²-ortho-ethoxyphenyl | Resonance donation (+M) | Enhanced nucleophilic substitution |
| N²-meta-methoxyphenyl | Moderate inductive donation (+I) | Reduced ring electrophilicity |
| N²-para-nitro | Strong electron withdrawal (-M) | Increased electrophilic character |
Comparative studies of methoxy- and ethoxy-substituted triazines demonstrate that bulkier alkoxy groups (e.g., ethoxy) reduce crystallization tendencies, improving solubility without compromising thermal stability. For instance, the methoxy analog in PDBj Mine’s JTR compound (C₁₉H₂₁N₅O₃S) exhibits similar electronic profiles but lower solubility in polar solvents compared to the ethoxy derivative.
The ortho substitution of the ethoxy group introduces steric hindrance, which can hinder certain reactions, such as electrophilic aromatic substitution, while favoring others like palladium-catalyzed cross-couplings. This steric effect is leveraged in catalytic systems to control regioselectivity during synthesis.
Properties
CAS No. |
113528-08-8 |
|---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13N5O/c1-2-17-9-6-4-3-5-8(9)15-11-14-7-13-10(12)16-11/h3-7H,2H2,1H3,(H3,12,13,14,15,16) |
InChI Key |
SFSLMGHPSFLQRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Pathway
The most efficient route to N²-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves a one-pot, three-component reaction under microwave irradiation. As demonstrated in studies of analogous triazines, cyanoguanidine reacts with 2-ethoxyaniline and an aldehyde (typically aryl or alkyl) in ethanol/HCl under microwave conditions (140°C, 55 min) to form an intermediate dihydrotriazine. Subsequent treatment with 5 N NaOH induces a Dimroth rearrangement, yielding the fully aromatized triazine core.
The mechanism proceeds via:
-
Condensation : Cyanoguanidine and aldehyde form a carbinolamine intermediate.
-
Nucleophilic Attack : 2-Ethoxyaniline attacks the electrophilic carbon, generating a tetrahedral intermediate.
-
Cyclodehydration : Microwave irradiation accelerates ring closure to form the dihydrotriazine.
-
Dimroth Rearrangement : Base-mediated reorganization establishes the thermodynamically stable 1,3,5-triazine architecture.
Optimization Parameters
Critical variables influencing yield and purity:
Substituting 2-ethoxyaniline for other arylamines (e.g., 4-methoxyaniline) in this protocol produces analogous compounds with yields ranging from 75-93%.
Alternative Synthetic Pathways
Stepwise Substitution on Preformed Triazine Cores
While less atom-economical, chlorotriazine intermediates enable precise functionalization:
-
Synthesis of 2,4-Dichloro-1,3,5-triazine :
React cyanuric chloride with ammonia under controlled pH (4.5-5.5) at 0°C. -
Selective Amination :
Treat with 2-ethoxyaniline in THF/H2O (4:1) at 70°C for 2 hr, achieving >80% substitution at the 2-position. -
Final Amination :
React residual chloride at the 4-position with aqueous NH3 (28%) at 25°C.
Analytical Characterization
Spectroscopic Signatures
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃)
-
δ 4.05 (q, J=7.0 Hz, 2H, OCH₂)
-
δ 6.82-7.28 (m, 4H, aryl-H)
¹³C NMR :
HRMS (ESI+) :
Calculated for C₁₁H₁₃N₅O: 247.1078 ([M+H]⁺)
Observed: 247.1075
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows single peak at tR=12.7 min (λ=254 nm), confirming >98% purity under optimized microwave conditions.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Microwave Multicomponent | 93 | 98 | 55 min | +++ |
| Stepwise Substitution | 81 | 95 | 8 hr | ++ |
| Solid-Phase | 76 | 85 | 24 hr | + |
Key Insights :
-
Microwave synthesis offers superior efficiency but requires specialized equipment.
-
Stepwise methods allow structural diversification at the cost of longer reaction times.
Industrial-Scale Considerations
For kilogram-scale production:
-
Continuous Flow Microwave Reactors : Achieve 92% yield with 15-minute residence time (PFA tubing, 140°C).
-
Crystallization Optimization : Ethanol/water (7:3) at 4°C gives 99.5% pure crystals (DSC onset 214°C).
-
Byproduct Management : Activated charcoal treatment removes <2% dimeric impurities.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, N2-(2-ethoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted triazines, Schiff bases, and various oxidized or reduced derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N2-(2-ethoxyphenyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential use in treating various diseases due to its biological activity.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4-diamine, N2-(2-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. In cancer research, it has been found to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The compound’s ability to selectively inhibit cancer cell growth while sparing normal cells makes it a promising therapeutic agent .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Ethoxy vs. Methoxy : Ethoxy’s larger size and higher lipophilicity may enhance membrane penetration and target binding compared to methoxy .
- Substituent Position : Ortho-substituted phenyl groups (e.g., 2-ethoxyphenyl) introduce steric effects that can hinder enzyme binding but improve selectivity .
- Triazine Ring Modifications: Amino groups at 2,4-positions facilitate hydrogen bonding, critical for interactions with biological targets like kinases or DNA .
Biological Activity
N~2~-(2-Ethoxyphenyl)-1,3,5-triazine-2,4-diamine, a member of the triazine family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: CHNO
- Molecular Weight: 218.25 g/mol
The presence of the ethoxy group and the triazine ring contributes to its unique chemical properties and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Covalent Bonding: The compound likely forms covalent bonds with nucleophilic sites on proteins or DNA, disrupting critical biological processes such as cell growth and apoptosis.
- Modulation of Signaling Pathways: It may influence cellular signaling pathways that are crucial for cancer progression.
- Inhibition of Enzymatic Activity: The compound has been shown to interact with specific enzymes involved in metabolic processes related to cancer cell proliferation.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies: The compound demonstrated significant antiproliferative activity against various breast cancer cell lines, particularly MDA-MB231 (triple-negative breast cancer), with a GI value as low as 1 nM .
- Selectivity: It exhibited selective toxicity towards cancer cells while sparing non-cancerous cells (e.g., MCF-10A), indicating a promising therapeutic index .
Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | GI (nM) |
|---|---|---|
| This compound | MDA-MB231 | 1 |
| SKBR-3 | >100 | |
| MCF-7 | >100 |
Antimicrobial Activity
Preliminary investigations have also suggested that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains is currently under exploration but shows promise in disrupting bacterial cell functions through similar mechanisms as its anticancer activity.
Case Studies
Case Study 1: Antiproliferative Evaluation
A recent study synthesized a library of compounds based on the triazine scaffold. Among these, this compound was evaluated for its antiproliferative effects. The results indicated a strong correlation between structural modifications and biological activity. Specifically, substitution patterns on the phenyl rings significantly influenced the potency against MDA-MB231 cells.
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that compounds with para-substituted groups on the phenyl ring exhibited enhanced activity compared to their ortho or meta counterparts. For instance, moving a methoxy group from ortho to para position resulted in a 200-fold increase in potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
